molecular formula C20H23Cl2N3O3S B2618515 N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899745-00-7

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2618515
CAS RN: 899745-00-7
M. Wt: 456.38
InChI Key: HRFYOFMGYVPIPU-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of parent systems with 3,4-dichlorobenzyl chloride .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds structurally related to N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been explored for their medicinal properties, particularly as androgen receptor antagonists with potential applications in the treatment of prostate cancer. For example, a study by Kinoyama et al. (2005) on N-arylpiperazine-1-carboxamide derivatives found these compounds to be potent AR antagonists, suggesting their utility in prostate cancer treatment (Kinoyama et al., 2005).

Organic Synthesis and Chemical Biology

Research has also focused on the synthesis and application of piperazine derivatives in creating compounds with antimicrobial and antitumor activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized for their potential antitumor and antimicrobial effects, indicating the versatility of piperazine derivatives in drug development (Riyadh, 2011).

Biochemical and Pharmacological Studies

Piperazine derivatives have been evaluated for their nootropic activity, showcasing the potential of these compounds in enhancing cognitive functions. Valenta et al. (1994) explored the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds for their nootropic effects, highlighting the application of piperazine derivatives in developing cognitive enhancers (Valenta et al., 1994).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3S/c1-15-3-6-17(7-4-15)29(27,28)25(14-16-5-8-18(21)19(22)13-16)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYOFMGYVPIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

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